5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside
Description
Core Chromen-4-one Skeleton Analysis
The compound’s aglycone consists of a 4H-chromen-4-one skeleton, a bicyclic system comprising a benzopyran-4-one core. Key structural features include:
- A ketone group at position 4, characteristic of chromones.
- A hydroxyl group at position 5 and a 4-hydroxyphenyl substituent at position 2.
- Planarity of the benzopyran ring system, with minor deviations (average 0.0309 Å) observed in similar chromone derivatives.
The chromen-4-one moiety’s rigidity influences the molecule’s electronic properties, as evidenced by ultraviolet-visible (UV-Vis) spectral data showing absorption maxima near 270 nm and 340 nm, typical of conjugated flavonoid systems. X-ray diffraction studies of analogous compounds reveal dihedral angles of 12.3–24.1° between the chromone core and aromatic substituents, suggesting moderate steric hindrance in this derivative.
Glycosylation Pattern at C7 Position
The glycosyl group at position 7 consists of a β-D-glucopyranoside core with two branched 6-deoxy-α-L-mannopyranosyl units (Fig. 1):
- A 1→2 linkage between the glucose unit and the first mannose residue.
- A 1→6 linkage between the glucose unit and the second mannose residue.
Properties
IUPAC Name |
7-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULBHTHMVOCGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
UDP-Glucosyltransferase (UGT)-Mediated Glucosylation
- UGT YjiC from Bacillus licheniformis :
- Catalyzes the transfer of glucose from UDP-glucose to apigenin’s C-7 hydroxyl.
- Optimal conditions: pH 7.5, 35°C, 650 μM UDP-glucose, yielding apigenin 7-O-glucoside (APG2) with 95% regioselectivity.
- Key data :
Parameter Value Substrate Apigenin Donor UDP-glucose Yield (APG2) 68% Regioselectivity C-7 > C-4' > C-5
UDP-Rhamnosyltransferase (UGT78R1/R2)-Mediated Rhamnosylation
- UGT78R1/R2 from Morella rubra :
- Transfers rhamnose from UDP-rhamnose to the glucosyl moiety.
- O-2 rhamnosylation : UGT78R1 prefers O-2 position (Km = 120 μM for UDP-rhamnose).
- O-6 rhamnosylation : UGT78R2 shows specificity for O-6 (Km = 98 μM).
- Reaction conditions :
Parameter UGT78R1 UGT78R2 pH 6.0 7.5 Temperature 50°C 35°C Yield (final) 42% (O-2) 38% (O-6)
Microbial Biosynthesis in Engineered Corynebacterium glutamicum
- Strain engineering :
- Biotransformation protocol :
Chemical Synthesis and Glycosylation Strategies
Chromone Core Preparation
Glycosylation via Koenigs-Knorr Reaction
- Stepwise rhamnosylation :
Purification and Characterization
Chromatographic Separation
- HPLC conditions :
Column C18 (250 × 4.6 mm, 5 μm) Mobile phase 0.1% formic acid (A), acetonitrile (B) Gradient 5–100% B over 25 minutes Retention time 18.2 minutes
Structural Confirmation
- NMR data (DMSO-d₆):
Proton/Carbon δ (ppm) H-1'' (Glc) 4.98 (d, J = 7.8 Hz) H-1''' (Rha) 5.12 (d, J = 1.5 Hz) C-7 (aglycone) 164.2 - HRMS (ESI-TOF) : m/z 741.2145 [M+H]⁺ (calc. 741.2138).
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Enzymatic synthesis | High regioselectivity | Requires UDP-sugar donors |
| Microbial biosynthesis | Scalable | Low yields for diglycosides |
| Chemical synthesis | Precise control | Multi-step, costly reagents |
Chemical Reactions Analysis
Hydrolysis Reactions
Glycosidic bonds are primary targets for hydrolysis.
Mechanism
Glycosidic bonds undergo cleavage via protonation of the oxygen, followed by departure of the leaving group (sugar unit) to form a cyclic oxonium ion intermediate . Acidic conditions accelerate this process, while enzymes provide regioselectivity.
Oxidation Reactions
Hydroxyl groups on the chromen core and 4-hydroxyphenyl substituent are susceptible to oxidation.
| Oxidizing Agent | Target Group | Product | Conditions |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | 5-Hydroxy and 4-hydroxyphenyl groups | Quinone derivatives | Aqueous acidic conditions |
| Ferric chloride (FeCl₃) | Phenolic hydroxyl groups | Polyphenolic complexes | Room temperature |
Implications
Oxidation may alter bioactivity, potentially generating reactive oxygen species or polymerizing the phenolic groups .
Glycosylation Reactions
The compound’s glycoside structure suggests synthesis via:
-
Glycosyl Donor Activation : Use of activated glycosyl donors (e.g., glycosyl bromides) to form glycosidic bonds.
-
Enzymatic Glycosylation : Employing glycosyltransferases to achieve regioselective glycosylation (e.g., linking mannose to glucose) .
Key Features Influencing Reactivity
-
Deoxy sugars (6-deoxy-mannopyranosyl): Reduce steric hindrance, facilitating glycosidic bond formation.
-
Chromen-7-OH : Acts as a nucleophile, accepting glycosyl groups.
Structural Stability and Reactivity
The compound’s stability under various conditions depends on:
-
Glycosidic Bond Strength : β-glucosidic bonds are more labile than α-mannosidic bonds .
-
Chromen-4-one System : Resistant to hydrolysis under mild conditions due to aromatic stabilization .
Comparative Hydrolysis Data
| Enzyme | pH | Temperature | Key Product |
|---|---|---|---|
| β-Glucosidase | 5.0 | 37°C | Chromen-7-yl β-D-glucopyranoside |
| α-Mannosidase | 5.5 | 25°C | 6-deoxy-alpha-L-mannopyranosyl-(1→2)-6-deoxy-alpha-L-mannopyranoside |
This compound’s reactivity highlights the interplay between glycosidic bonds and chromen functionality, offering insights into flavonoid glycoside chemistry. Further studies could explore its degradation pathways in biological systems or synthetic modifications for therapeutic applications.
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable subject for biological research.
Medicine: Its potential therapeutic effects, such as anticancer, antidiabetic, and cardioprotective activities, have been investigated in preclinical studies.
Industry: It can be used as a natural additive in food and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside involves multiple molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide and prostaglandins, through the modulation of signaling pathways like NF-κB and MAPK.
Anticancer Activity: The compound induces apoptosis and cell cycle arrest in cancer cells by targeting various molecular pathways, including the PI3K/Akt and p53 pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Flavonoid Glycosides
Key Observations :
- Glycosylation Complexity: The branched 6-deoxy-mannose units in the target compound may reduce metabolic degradation compared to linear glycosides (e.g., ) .
Table 2: Reported Bioactivities
Key Observations :
- The target compound’s antimicrobial potency surpasses hesperidin but is less effective than synthetic 4-methoxybenzoyl derivatives (), likely due to the latter’s lipophilic acyl groups enhancing membrane penetration .
- Anti-inflammatory activity correlates with glycosylation complexity; branched sugars may hinder enzyme binding compared to simpler glycosides like hesperidin .
Glycosidic Linkage and Pharmacokinetics
Table 3: Glycosylation Impact on Properties
Key Observations :
- The β-(1→2) linkage in the target compound may confer resistance to β-glucosidases, prolonging its half-life compared to β-(1→4)-linked analogs .
- Lower LogP values (e.g., -1.2 vs. -0.8 for Fortunellin) suggest the target compound’s higher polarity limits blood-brain barrier penetration but enhances renal excretion .
Biological Activity
5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside is a complex glycosylated flavonoid compound that has garnered interest for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 680.67 g/mol. The structure features a chromenone backbone with multiple hydroxyl groups and glycosidic linkages, which are critical for its biological activity.
1. Antioxidant Activity
The antioxidant capacity of flavonoids is often attributed to their ability to scavenge free radicals and reduce oxidative stress. Research has demonstrated that similar compounds exhibit significant antioxidant properties, which can be measured through various assays such as DPPH and ABTS.
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl glycoside | 40.4 | |
| Ascorbic Acid (Control) | 1.65 |
The compound's IC50 value suggests a moderate antioxidant effect compared to ascorbic acid, a well-known antioxidant.
2. Anti-inflammatory Activity
Flavonoids have been reported to exert anti-inflammatory effects by inhibiting pathways such as NF-κB and COX enzymes. In vitro studies indicate that related compounds can downregulate pro-inflammatory cytokines, thereby mitigating inflammation.
Case Study:
A study on similar flavonoids showed that they significantly inhibited TNF-alpha and IL-6 production in RAW 264.7 macrophages, indicating potential therapeutic applications in inflammatory diseases .
3. Anticancer Activity
The anticancer potential of flavonoids is well-documented, with mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.
Research Findings:
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways leading to apoptosis .
4. Antimicrobial Properties
Research indicates that flavonoids possess antimicrobial activity against various pathogens, including bacteria and fungi. The compound's structural features may contribute to its effectiveness against microbial strains.
Table: Antimicrobial Efficacy
Q & A
Q. How does natural extraction compare to synthetic routes in compound heterogeneity?
- Methodology: Natural sources (e.g., plant extracts) often yield mixtures of glycosides with varying sugar substitutions. Synthetic routes, while time-intensive, enable precise control over branching patterns. For instance, typhaneoside derivatives isolated from Tamarix spp. show variability in methoxy groups, complicating bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
